molecular formula C6H5FS2 B139162 4-Fluoro-1,2-benzenedithiol CAS No. 155132-70-0

4-Fluoro-1,2-benzenedithiol

Cat. No.: B139162
CAS No.: 155132-70-0
M. Wt: 160.2 g/mol
InChI Key: WMQZOIDEEYABNL-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-benzenedithiol is an organosulfur compound with the molecular formula C6H5FS2 It consists of a benzene ring substituted with a fluorine atom and two thiol groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,2-benzenedithiol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with thiourea, followed by reduction of the resulting intermediate to yield the desired dithiol compound. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,2-benzenedithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The fluorine atom can be substituted by nucleophiles in aromatic nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-1,2-benzenedisulfide.

    Reduction: Formation of the corresponding thiolate anion.

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1,2-benzenedithiol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1,2-benzenedithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenedithiol
  • 4-Chloro-1,2-benzenedithiol
  • 4-Bromo-1,2-benzenedithiol

Uniqueness

4-Fluoro-1,2-benzenedithiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

4-fluorobenzene-1,2-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQZOIDEEYABNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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